N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine
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Description
“N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . They are one of the most versatile classes of compounds with numerous applications .
Synthesis Analysis
The synthesis of propargylamines involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This approach to synthesize such compounds is very relevant .Molecular Structure Analysis
The molecular formula of “this compound” is C10H10ClN.Chemical Reactions Analysis
Propargylamines are synthesized via A3 and KA2 coupling reactions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 179.64 g/mol.Mechanism of Action
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They act as monoamine oxidase inhibitors . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Future Directions
Propargylamines have many pharmaceutical and biological properties, making them relevant for future research . They have numerous applications, especially in the treatment of neurodegenerative disorders . Therefore, the development of new propargylamine derivatives could lead to the discovery of more effective treatments for these diseases.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h1,3-6,12H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAMHSXAYRDRIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406052 |
Source
|
Record name | N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892596-58-6 |
Source
|
Record name | N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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